Cas no 2229494-69-1 (1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile)

1-(3-Ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a specialized organic compound featuring a cyclobutane core functionalized with a ketone group and a nitrile moiety, linked to a 3-ethoxyphenyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (carbonitrile) and electron-donating (ethoxy) groups enhances its versatility in cycloaddition reactions and nucleophilic substitutions. Its well-defined molecular architecture allows for precise modifications, facilitating the synthesis of complex heterocycles or bioactive molecules. The compound’s stability under standard conditions further supports its utility in multistep synthetic routes.
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile structure
2229494-69-1 structure
商品名:1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
CAS番号:2229494-69-1
MF:C13H13NO2
メガワット:215.247823476791
CID:6093789
PubChem ID:165840293

1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
    • EN300-1768130
    • 2229494-69-1
    • インチ: 1S/C13H13NO2/c1-2-16-12-5-3-4-10(6-12)13(9-14)7-11(15)8-13/h3-6H,2,7-8H2,1H3
    • InChIKey: IOIAYGWPCRZJNE-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C#N)(C2C=CC=C(C=2)OCC)C1

計算された属性

  • せいみつぶんしりょう: 215.094628657g/mol
  • どういたいしつりょう: 215.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 50.1Ų

1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1768130-0.1g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
0.1g
$904.0 2023-09-20
Enamine
EN300-1768130-5.0g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
5g
$2981.0 2023-06-03
Enamine
EN300-1768130-1.0g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
1g
$1029.0 2023-06-03
Enamine
EN300-1768130-10.0g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
10g
$4421.0 2023-06-03
Enamine
EN300-1768130-0.05g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
0.05g
$864.0 2023-09-20
Enamine
EN300-1768130-2.5g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
2.5g
$2014.0 2023-09-20
Enamine
EN300-1768130-1g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
1g
$1029.0 2023-09-20
Enamine
EN300-1768130-5g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
5g
$2981.0 2023-09-20
Enamine
EN300-1768130-0.25g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
0.25g
$946.0 2023-09-20
Enamine
EN300-1768130-0.5g
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
2229494-69-1
0.5g
$987.0 2023-09-20

1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile 関連文献

1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrileに関する追加情報

Introduction to 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2229494-69-1)

1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No) 2229494-69-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic nitriles, characterized by its cyclobutane core functionalized with an ethoxyphenyl group and a cyano substituent. The structural motif of this molecule presents a unique combination of aromatic and heterocyclic elements, which makes it a promising candidate for further exploration in drug discovery and synthetic chemistry.

The ethoxyphenyl moiety in the molecular structure imparts a certain level of lipophilicity and electronic properties that can be exploited for interactions with biological targets. This feature, combined with the presence of the cyano group, which is known for its ability to participate in hydrogen bonding and influence electronic distributions, makes 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile a versatile building block for the synthesis of more complex pharmacophores. The cyclobutane ring itself introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability.

In recent years, there has been a growing interest in cycloalkane-based compounds due to their potential applications in medicinal chemistry. The cyclobutane scaffold, in particular, has been extensively studied for its ability to mimic certain bioactive natural products and to serve as a scaffold for the development of novel therapeutic agents. The incorporation of oxygen-containing functional groups, such as the oxo group in this compound, further enhances its reactivity and diversity, making it an attractive candidate for further chemical manipulation.

One of the most compelling aspects of 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile is its potential as a precursor for the synthesis of more complex molecules. The presence of both the ethoxyphenyl and cyano groups provides multiple sites for further functionalization, allowing chemists to tailor the properties of the resulting compounds to specific biological targets. This flexibility is particularly valuable in drug discovery, where the ability to modify and optimize molecular structures is crucial for achieving desired pharmacological effects.

Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the behavior of such compounds. By using sophisticated software tools, researchers can predict how 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile will interact with biological targets at the molecular level. These predictions can guide experimental efforts and help to accelerate the drug discovery process. For instance, virtual screening techniques have been employed to identify potential binding partners for this compound, providing insights into its potential therapeutic applications.

The synthesis of 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include cyclization reactions to form the cyclobutane ring, followed by functional group transformations to introduce the ethoxyphenyl and cyano moieties. Each step must be meticulously optimized to achieve the desired product without unwanted side reactions.

The chemical properties of 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile make it an interesting subject for further investigation. Its solubility characteristics, stability under various conditions, and reactivity with other molecules are all important factors that need to be considered during both synthesis and application. For example, understanding how this compound behaves in different solvents can help researchers design experiments that maximize its utility while minimizing potential issues such as degradation or aggregation.

In conclusion, 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2229494-69-1) is a structurally unique and versatile compound with significant potential in pharmaceutical research. Its combination of aromatic and heterocyclic elements, along with functional groups like the ethoxyphenyl and cyano, makes it an attractive candidate for further exploration. As computational methods continue to advance, researchers will be better equipped to understand and utilize this compound's full potential. The ongoing synthesis and characterization efforts are expected to yield valuable insights into its applications in drug discovery and beyond.

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